molecular formula C10H15Cl2NO B1383504 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride CAS No. 38847-88-0

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride

Cat. No.: B1383504
CAS No.: 38847-88-0
M. Wt: 236.13 g/mol
InChI Key: KEPNBXRELNLSMJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a four-carbon butanol backbone, a 4-chlorophenyl substituent at the C1 position, and an amino group at the C2 position.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9-10,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNBXRELNLSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol, which is subsequently converted to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride with structurally and functionally related compounds, emphasizing differences in molecular features, properties, and applications.

Compound Name CAS RN Molecular Formula Molecular Weight Structural Features Key Properties/Applications References
2-Amino-1-(4-chlorophenyl)butan-1-ol HCl Not Provided C₁₀H₁₅Cl₂NO 236.14 (calc.) Four-carbon chain; 4-Cl-phenyl; amino alcohol Likely intermediate for β-agonists or APIs -
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl 130198-05-9 C₁₅H₂₃NO₂·HCl 285.81 Cyclohexanol ring; 4-methoxy-phenyl; ethyl branch High purity (>98% HPLC); pharmaceutical research
(R)-2-Amino-1-(4-chlorophenyl)ethanol HCl 875467-74-6 C₈H₁₁Cl₂NO 208.08 Two-carbon chain; chiral center; 4-Cl-phenyl Potential chiral building block for drug synthesis
2-Amino-1-(4-chlorophenyl)ethanone HCl 5467-71-0 C₈H₈ClNO·HCl 202.07 (calc.) Ketone group; 4-Cl-phenyl; amino substituent Intermediate in organic synthesis
2-Amino-2-(4-ethylphenyl)ethan-1-ol HCl 1423029-08-6 C₁₀H₁₆ClNO 201.69 Ethylphenyl substituent; secondary amino alcohol Pharmaceutical intermediate (Hairui Chemical)

Structural and Functional Analysis

Chain Length and Functional Groups: The butan-1-ol backbone in the target compound provides greater hydrophobicity and conformational flexibility compared to shorter-chain analogs like (R)-2-Amino-1-(4-chlorophenyl)ethanol HCl (ethanol backbone) . This may enhance membrane permeability in biological systems. The ketone in 2-Amino-1-(4-chlorophenyl)ethanone HCl introduces different reactivity (e.g., susceptibility to nucleophilic attack) compared to the alcohol group in the target compound .

Substituent Effects: 4-Chlorophenyl vs. Ethylphenyl () enhances lipophilicity relative to chlorophenyl, which could influence pharmacokinetic profiles .

Chirality: The (R)-enantiomer of the ethanol derivative () highlights the importance of stereochemistry in biological activity, suggesting the target compound’s chirality may similarly affect its pharmacological efficacy .

Physicochemical and Pharmacological Insights

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The cyclohexanol derivative’s larger structure () may reduce solubility compared to the target compound’s linear chain .
  • Thermodynamic Behavior: Local composition models () suggest that strongly nonideal mixtures (e.g., polar amino alcohols in hydrophobic solvents) require advanced activity coefficient equations for accurate phase behavior predictions, relevant to purification processes .
  • Synthetic Routes: Analogous compounds (e.g., hydroxyacetophenones in ) are synthesized via hydrogenation, oxidation, or acid treatment, indicating plausible methods for the target compound’s preparation .

Biological Activity

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butan-1-ol backbone with an amino group and a 4-chlorophenyl substituent, which is significant for its biological activity. The presence of the chlorine atom enhances interactions with biological targets, potentially influencing its pharmacodynamics.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest it may interact with neurotransmitter systems. Its structural similarities to other psychoactive substances indicate possible antidepressant or anxiolytic properties, although further research is necessary to confirm these effects.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate neurotransmitter receptors, particularly those involved in mood regulation. The interactions with serotonin and norepinephrine systems are of particular interest due to their implications in treating mood disorders.

2. Anticancer Activity

Studies have shown that derivatives of compounds containing the 4-chlorophenyl moiety exhibit anticancer properties. For example, modifications in the phenyl ring can significantly enhance cytotoxicity against various cancer cell lines. Table 1 summarizes findings related to the anticancer activity of structurally related compounds:

Compound NameStructureAnticancer Activity (IC50)Cell Line
Compound A4-Chlorophenyl derivative64 µMA549 (lung cancer)
Compound BHydroxyl substituted61 µMA549
Compound CDimethylamino substituted66 µMA549

These results suggest that modifications to the phenyl ring can enhance the anticancer activity of related compounds.

3. Antimicrobial Properties

The antimicrobial potential of similar compounds has also been explored. While specific data on this compound is limited, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Case Study: Neuropharmacological Assessment

A study investigated the effects of a compound structurally similar to this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

Case Study: Anticancer Efficacy

Another study focused on the anticancer efficacy of a closely related compound in vitro against A549 lung cancer cells. The compound exhibited cytotoxic effects with an IC50 value indicative of significant activity. The study highlighted structure-activity relationships that could inform future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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